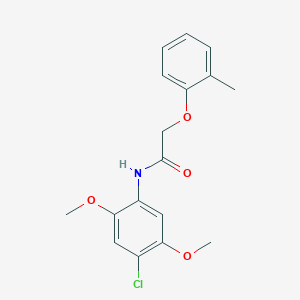
(3,4-dimethylphenyl)(3-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethylphenyl)(3-methoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMPBA and is a member of the amine family. DMPBA has been synthesized using various methods and has shown promising results in numerous research studies.
Mécanisme D'action
The mechanism of action of DMPBA is not fully understood. However, it is believed that DMPBA acts as a Lewis base catalyst, facilitating the formation of intermediates in organic reactions. DMPBA has also been shown to form complexes with metal ions, which can further enhance its catalytic activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DMPBA. However, studies have shown that DMPBA is not toxic to cells and does not exhibit any significant cytotoxicity. Additionally, DMPBA has been shown to exhibit moderate antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DMPBA in lab experiments is its high purity level. Additionally, DMPBA is relatively easy to synthesize and has shown promising results as a catalyst in various organic reactions. However, one limitation of using DMPBA is its limited solubility in certain solvents, which can make it challenging to use in certain reactions.
Orientations Futures
There are several future directions for research on DMPBA. One potential area of research is the development of new synthetic methods for DMPBA that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DMPBA and its potential applications in various areas of organic synthesis. Finally, studies are needed to explore the potential antibacterial and antifungal properties of DMPBA, which could have significant implications in the development of new antibiotics.
Méthodes De Synthèse
The synthesis of DMPBA involves the reaction of 3,4-dimethylphenylamine with 3-methoxybenzyl chloride. This reaction occurs in the presence of a base, typically sodium hydroxide, and a solvent such as ethanol. The reaction yields DMPBA as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
DMPBA has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of DMPBA is in the field of organic synthesis. DMPBA has been used as a catalyst in various organic reactions, including the synthesis of ketones, esters, and amides. Additionally, DMPBA has been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-8-15(9-13(12)2)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSYAYYCHDJPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3,4-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)
![2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)



![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
